5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Overview
Description
5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a chemical compound that is used as a pharmaceutical intermediate . It is a colourless crystalline solid .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines has been explored in various studies. The methods are classified as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . In one study, 25 novel pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized based on molecular diversity .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C15H15N3O/c1-10-11(2)18(8-12-6-4-3-5-7-12)14-13(10)15(19)17-9-16-14/h3-7,9H,8H2,1-2H3,(H,16,17,19)
. Chemical Reactions Analysis
The chemical reactions involving pyrrolo[2,3-d]pyrimidines have been studied in various contexts. For instance, one study involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis
This compound is a colourless crystalline solid . It has a molecular weight of 253.3 .Scientific Research Applications
5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol has been extensively studied for its potential applications in scientific research. In oncology, this compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. In neurology, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
Mechanism of Action
Target of Action
Similar compounds in the pyrrolo[2,3-d]pyrimidine class have been known to target various enzymes and proteins involved in cellular processes .
Mode of Action
It’s known that pyrrolo[2,3-d]pyrimidine derivatives can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds in the pyrrolo[2,3-d]pyrimidine class have been known to influence various biochemical pathways .
Result of Action
Similar compounds have shown cytotoxic effects against various cancer cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. For instance, it has been noted that similar compounds exhibit stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis .
Advantages and Limitations for Lab Experiments
One of the main advantages of 5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is its relatively simple synthesis method, which allows for the production of large quantities of the compound. This compound is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments. This compound also has a relatively short half-life, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on 5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. One area of research is the development of more effective synthesis methods for this compound and its derivatives. Another area of research is the identification of the specific enzymes and signaling pathways that are targeted by this compound, which could lead to the development of more targeted therapies. Additionally, further studies are needed to explore the potential applications of this compound in other fields, such as cardiovascular disease and diabetes.
properties
IUPAC Name |
5,6-dimethyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-4-5(2)11-7-6(4)8(12)10-3-9-7/h3H,1-2H3,(H2,9,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLIZNULNYTMOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)NC=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516074 | |
Record name | 5,6-Dimethyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40516074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82703-35-3 | |
Record name | 5,6-Dimethyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40516074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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